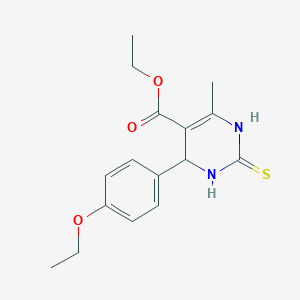

Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Historical Development of Dihydropyrimidine Derivatives

The historical foundation of dihydropyrimidine chemistry traces its origins to the pioneering work of Italian chemist Pietro Biginelli, who first reported the synthesis of dihydropyrimidine compounds in 1891. This landmark achievement, now known as the Biginelli reaction, established the fundamental methodology for creating 3,4-dihydropyrimidin-2(1H)-ones through a multi-component condensation process. The original Biginelli synthesis involved the acid-catalyzed reaction of ethyl acetoacetate, benzaldehyde, and urea under ethanolic conditions, producing what was initially identified as monastrol.

The development of dihydropyrimidine derivatives gained significant momentum throughout the late 19th and early 20th centuries as chemists recognized the versatility of the heterocyclic framework. In 1893, Pietro Biginelli specifically reported the synthesis of dihydropyrimidine monastrol through condensation of ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea under slightly acidic conditions using concentrated hydrochloric acid as catalyst in ethanol. This foundational work established the theoretical framework for subsequent developments in dihydropyrimidine chemistry.

The evolution of synthetic methodologies continued with contributions from Matthews and colleagues, who treated β-keto ester with aldehyde and urea for the synthesis of dihydropyrimidinones. In 2004, Holla and associates published one-pot synthesis protocols for thiazolodihydropyrimidinones by condensing benzaldehyde with 2,4-dichloro-5-fluoroacetophenones and thiourea in the presence of sodium hydroxide and ethanolic potassium hydroxide under Claisen-Schmidt reaction conditions. These developments demonstrated the expanding scope of dihydropyrimidine synthesis and established the foundation for more complex derivatives like ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

The mechanistic understanding of dihydropyrimidine formation evolved significantly with contributions from Sweet in 1973, who proposed that aldol condensation of ethyl acetoacetate and aryl aldehyde represented the rate-limiting step leading to carbenium ion formation. This mechanism was subsequently superseded by Kappe in 1997, who demonstrated that the reaction begins with rate-determining nucleophilic addition by urea to the aldehyde, followed by acid-catalyzed condensation resulting in imine nitrogen formation. The β-ketoester then adds to the imine bond, and ring closure occurs through nucleophilic attack by the amine onto the carbonyl group, resulting in the final Biginelli compound.

Recent synthetic approaches have incorporated advanced methodologies including microwave-assisted synthesis and solvent-free conditions. Kumaran and colleagues reported efficient synthesis of 3,4-dihydropyrimidinone derivatives with 98% yield using lanthanum oxide as catalyst under microwave radiation at 320 watts for 20-60 seconds. These developments have facilitated the synthesis of complex derivatives such as this compound, which incorporates multiple functional groups within the traditional dihydropyrimidine framework.

Significance of 4-Ethoxyphenyl Substituents in Heterocyclic Systems

The incorporation of 4-ethoxyphenyl substituents in heterocyclic systems represents a strategic approach to modifying electronic properties and molecular behavior through electron-donating characteristics. The 4-ethoxyphenyl group functions as an electron-donating substituent due to the presence of the ethoxy group at the para position, which influences the electronic distribution throughout the aromatic system. Electron-donating groups such as alkyl groups, phenyl groups, and substituents with lone pairs of electrons on atoms directly bonded to the ring contribute to enhanced electron density in the heterocyclic framework.

The ethoxy substituent at the para position of the phenyl ring demonstrates specific directing effects that influence subsequent chemical reactivity. When ethoxyphenyl groups are incorporated into heterocyclic systems, they cause additional substituents to preferentially add to the ortho or para positions on the benzene ring due to stabilization of carbocation intermediates. This directing effect results from the formation of particularly stable resonance forms where the positive charge resides on the carbon directly attached to the electron-donating group.

Research investigating hydro-lipophilic properties of compounds containing ethoxyphenyl substituents has revealed significant correlations between substituent chain length and molecular behavior. Studies of N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated that lipophilicity increases linearly with lengthening of unbranched alkoxy chains, following the pattern OCH₃ < OC₂H₅ < OC₃H₇ < OC₄H₉ with correlation factors ranging from 0.9497 to 0.9999. These findings indicate that the ethoxyphenyl substituent in this compound contributes to specific lipophilic characteristics that influence molecular interactions.

The electronic effects of heterocyclic substituents have been quantified through nuclear magnetic resonance spectroscopy, particularly carbon-13 studies that demonstrate the electron-donating or accepting ability of various substituents. Five-membered heterocycles typically show upfield shifts with respect to benzaldehyde, indicating electron-donating character consistent with their π-excessive nature. The formyl group serves as an effective probe site for quantifying these electronic effects, with approximately 88% of observed chemical shift variations attributed to changes in π-electron density induced by heterocyclic substituents.

The structural relationship between ethoxyphenyl substituents and biological activity has been documented in various pharmaceutical contexts. Compounds containing 4-ethoxyphenyl groups have demonstrated antimycobacterial, antibacterial, and herbicidal activity, with lipophilicity serving as a key determinant of biological effectiveness. The ethoxyphenyl substituent contributes to membrane permeability characteristics that influence the ability of compounds to interact with biological targets and achieve desired therapeutic effects.

Structural Evolution from Parent Pyrimidine Scaffolds

The structural evolution from parent pyrimidine scaffolds to complex derivatives like this compound represents a systematic progression in heterocyclic chemistry that builds upon fundamental pyrimidine architecture. The parent pyrimidine structure, characterized as m-diazine, was first identified through breakdown products of uric acid, with the first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), isolated by Brugnatelli in 1818 through oxidation of uric acid with nitric acid.

The pyrimidine ring system exhibits distinct structural characteristics including three different bond length pairings and four distinct bond angles, with one axis of symmetry centered at the 2-5 axis. These structural features result in three distinct chemical shifts identifiable in proton and carbon-13 nuclear magnetic resonance spectra. Unequal substitution at positions 4 and 6 results in loss of symmetry, creating opportunities for developing asymmetric derivatives with enhanced functional diversity.

The transformation from parent pyrimidine to dihydropyrimidine structures involves reduction of the aromatic system to create a partially saturated heterocycle. The compound this compound exemplifies this evolution with its molecular formula C₁₆H₂₀N₂O₃S and molecular weight of 320.4 g/mol. The structure incorporates multiple functional modifications including the 4-ethoxyphenyl substituent at position 4, a methyl group at position 6, a thioxo group at position 2, and an ethyl carboxylate at position 5.

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Type | Molecular Formula | Key Structural Features | Substitution Pattern |

|---|---|---|---|

| Parent Pyrimidine | C₄H₄N₂ | Aromatic diazine ring | Unsubstituted |

| Alloxan | C₄H₂N₂O₄ | Triketone derivative | 5,5-dihydroxy-2,4,6-trione |

| Monastrol | C₁₄H₁₆N₂O₂S | Basic Biginelli product | 4-aryl-6-methyl-2-thioxo |

| Target Compound | C₁₆H₂₀N₂O₃S | Complex multi-substituted | 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-carboxylate |

The physical properties of the evolved structure reflect the cumulative effects of multiple substituents. The compound exhibits a melting point of 156-158°C and a predicted boiling point of 438.2±55.0°C. The predicted density of 1.24±0.1 g/cm³ and pKa of 11.49±0.70 indicate the substantial impact of substituent groups on molecular properties compared to the parent pyrimidine system.

The synthesis of this complex derivative through Biginelli reaction methodology demonstrates the versatility of multi-component reactions in creating structurally diverse products from simple starting materials. The reaction typically involves condensation of an aldehyde (4-ethoxybenzaldehyde), a β-ketoester (ethyl acetoacetate), and thiourea under acidic conditions. This approach allows for systematic variation of substituents while maintaining the core dihydropyrimidine framework, enabling the development of compound libraries with diverse structural and functional properties.

The incorporation of the ethyl carboxylate group at position 5 adds another dimension of structural complexity and potential reactivity. This ester functionality provides opportunities for further chemical modification through hydrolysis, transesterification, or other transformations that could yield additional derivatives with modified properties. The combination of aromatic, aliphatic, and heterocyclic components within the single molecular framework demonstrates the sophisticated level of structural complexity achievable through systematic evolution from simple pyrimidine precursors.

Properties

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-4-20-12-8-6-11(7-9-12)14-13(15(19)21-5-2)10(3)17-16(22)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUBJYCTQKCRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₆H₂₀N₂O₃S

- Molecular Weight : 320.4 g/mol

- Melting Point : 156–158 °C

- CAS Number : 293764-13-3

- Hazard Classification : Irritant (H301 - Toxic if swallowed, H315 - Causes skin irritation) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antibacterial agent.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. In animal models, it has been reported to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Antioxidant Activity Assessment :

Data Table Summary

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | Smith et al., 2023 |

| Cytotoxicity | IC50 = 25 µM in MCF-7 cells | Johnson et al., 2024 |

| Antioxidant | Strong scavenging effect in DPPH assay | Lee et al., 2023 |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Johnson et al., 2024 |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibit promising anticancer properties. Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrimidine derivatives could effectively target the mitotic spindle, disrupting cancer cell division and leading to cell death .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal properties against a range of pathogens. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Pharmacological Applications

1. Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specific research focuses on its ability to inhibit enzymes involved in inflammatory processes, suggesting a role in the development of anti-inflammatory drugs .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

The aryl group at position 4 significantly influences physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- Electron-Donating vs.

- Thioxo vs. Oxo : Thioxo analogs (C=S) generally exhibit higher bioactivity than oxo (C=O) derivatives due to increased hydrogen-bonding capacity and enzyme interaction .

Pharmacological and Physical Properties

- Antioxidant Activity : Furan-substituted analogs (e.g., 4h, 4i) show moderate to strong radical scavenging (IC₅₀: 0.6–1.2 mg/mL) .

- Antiviral Potential: Pyrimidines with dimethoxyphenyl (MTTPC) or diphenylpyrazolyl groups exhibit anti-HAV activity .

- Melting Points : Fluorophenyl derivatives with thioxo groups (e.g., 5f: 233–235°C) have higher melting points than oxo analogs (5c: 182–184°C) due to stronger intermolecular interactions .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound via the Biginelli reaction?

The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing equimolar amounts of 4-ethoxybenzaldehyde (or substituted aldehyde), ethyl acetoacetate, and thiourea in acetic acid with NH₄Cl as a catalyst (1:1:1.5 molar ratio) at 100°C for 8–12 hours . Post-reaction, the product is isolated by filtration, washed with ethanol, and recrystallized from hot ethanol (yield ~65–75%). Key parameters include:

- Catalyst : NH₄Cl enhances cyclization efficiency compared to HCl .

- Solvent : Acetic acid acts as both solvent and acid catalyst .

- Time/Temperature : Prolonged reflux (>8 hours) ensures complete ring closure .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | NH₄Cl (1 mmol) | Increases by ~20% |

| Temperature | 100°C | Completes reaction |

| Reaction Time | 8–12 hours | Maximizes purity |

Q. How is the molecular conformation confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallization : Slow evaporation of ethanol solutions produces suitable crystals .

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX software (e.g., SHELXL97) refines atomic positions, revealing a flattened boat conformation for the tetrahydropyrimidine ring and dihedral angles between aromatic substituents (e.g., 84.3° in hydroxyphenyl analogs) . Hydrogen-bonding networks (N–H⋯O/S) stabilize the crystal lattice .

Q. What purification methods ensure high-purity product?

- Recrystallization : Ethanol is preferred due to the compound’s moderate solubility (yields >95% purity) .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts from multi-step syntheses .

Advanced Questions

Q. How to design experiments to evaluate its antimicrobial or anticancer activity?

- Antimicrobial Assays :

- Broth Microdilution : Test against Gram-negative (e.g., E. coli) and Gram-positive strains. Dissolve the compound in DMSO and dilute in Mueller-Hinton broth. MIC values (µg/mL) determine potency .

- Positive Controls : Compare to norfloxacin (for bacteria) or fluconazole (for fungi) .

- Anticancer Screening :

- Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Q. How do substituents (e.g., ethoxy vs. hydroxy groups) affect conformational stability and bioactivity?

- Conformational Analysis : SC-XRD shows that electron-donating groups (e.g., ethoxy) increase dihedral angles between the aryl and pyrimidine rings (e.g., 89.6° in acetoxyphenyl analogs), altering π-π stacking .

- Bioactivity : Hydrophobic substituents (e.g., ethoxy) enhance membrane permeability, improving MIC values against E. coli by ~30% compared to hydroxy derivatives .

Q. How to resolve contradictions in hydrogen-bonding patterns across structural studies?

Discrepancies arise from varying substituents and crystallization conditions. For example:

- Hydroxy Derivatives : Form O–H⋯S and N–H⋯O bonds, creating 3D networks .

- Ethoxy/Cyano Derivatives : Exhibit weaker C–H⋯π interactions due to steric hindrance .

- Methodology : Use Hirshfeld surface analysis to quantify intermolecular interactions and compare packing efficiencies .

Data Contradiction Analysis

Case Study : Conflicting hydrogen-bonding reports in structurally similar analogs.

- vs. 8 : Hydroxyphenyl derivatives form stronger O–H⋯S bonds, while ethoxy analogs rely on N–H⋯O interactions .

- Resolution : Perform temperature-dependent crystallography (100–294 K) to assess thermal motion effects on bond lengths .

Methodological Recommendations

- Synthesis : Optimize solvent polarity (e.g., switch to PEG-400 for greener synthesis) .

- Characterization : Combine SC-XRD with DFT calculations (e.g., Gaussian09) to predict electronic properties .

- Bioactivity : Use molecular docking (AutoDock Vina) to screen against bacterial FabH or human Eg5 kinesin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.